molecular formula C23H23NO3S B6496676 methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 955817-04-6

methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B6496676
CAS No.: 955817-04-6
M. Wt: 393.5 g/mol
InChI Key: YTGCLHYQPZHPOU-UHFFFAOYSA-N
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Description

Methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex thiophene derivative characterized by a cyclohepta[b]thiophene core fused with a seven-membered carbocyclic ring. The molecule features a methyl ester group at the 3-position and a 2-(naphthalen-2-yl)acetamido substituent at the 2-position (Fig. 1). Its synthesis typically involves condensation reactions under reflux conditions, with yields dependent on solvent choice and reaction time .

Properties

IUPAC Name

methyl 2-[(2-naphthalen-2-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-27-23(26)21-18-9-3-2-4-10-19(18)28-22(21)24-20(25)14-15-11-12-16-7-5-6-8-17(16)13-15/h5-8,11-13H,2-4,9-10,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGCLHYQPZHPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS Number: 955817-04-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a naphthalene moiety with a cyclohepta[b]thiophene ring. Its molecular formula is C23H23NO3SC_{23}H_{23}NO_3S, with a molecular weight of 393.5 g/mol. The detailed chemical structure is crucial for understanding its biological interactions.

PropertyValue
CAS Number955817-04-6
Molecular FormulaC23H23NO3S
Molecular Weight393.5 g/mol

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. In particular:

  • Cell Line Studies : The compound was evaluated against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. The IC50 values ranged from 23.2 to 49.9 μM for the most active derivatives, indicating potent cytotoxic effects .
  • Mechanism of Action : Flow cytometric analysis revealed that the compound induces G2/M phase cell-cycle arrest and apoptosis in cancer cells. Specifically, it increased the population of cells in the G2/M phase by 1.48-fold compared to control .

Apoptosis Induction

The compound's ability to induce apoptosis has been highlighted in various studies:

  • DNA Fragmentation : The induction of apoptosis was confirmed through DNA content analysis, showing significant fragmentation in treated cells compared to untreated controls.
  • Autophagy Assessment : Interestingly, while the compound inhibited autophagic cell death (9.59% compared to 11.24% for control), it did not induce significant autophagy, suggesting a primary mechanism through apoptosis and necrosis .

Study on Anticancer Properties

A notable study synthesized several derivatives based on the cyclohepta[b]thiophene scaffold and evaluated their anticancer properties:

  • Experimental Design : Various derivatives were tested against MCF-7 and HepG-2 cell lines.
  • Results :
    • Compounds exhibited varying degrees of cytotoxicity.
    • The most effective compounds showed IC50 values significantly lower than standard chemotherapeutics .
  • In Vivo Studies : Further investigations included in vivo studies where the compound demonstrated reduced tumor growth and improved overall survival rates in animal models.

Comparison with Similar Compounds

Structural Analogues

Thiophene derivatives with analogous scaffolds but varying substituents have been synthesized and evaluated. Key structural differences include:

Compound Substituent at 2-position Ester Group Molecular Weight Key Properties
Methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (Target) 2-(Naphthalen-2-yl)acetamido Methyl ~437.5 g/mol* Enhanced lipophilicity due to naphthalene; potential for π-π stacking interactions
Ethyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 2-(4-Benzylpiperazin-1-yl)acetamido Ethyl 453.5 g/mol Higher solubility in polar solvents; acetylcholinesterase inhibition (IC₅₀ = 2.3 µM)
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate 4-Nitrobenzamido Ethyl 388.4 g/mol Electron-withdrawing nitro group; moderate antitumor activity (IC₅₀ = 18 µM)
Ethyl 2-(2-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate 2-Chlorobenzamido Ethyl 377.9 g/mol Halogen substitution enhances metabolic stability; purity >90%

*Calculated based on molecular formula C₂₄H₂₃NO₃S.

Key Observations :

  • Ester group variation (methyl vs. ethyl) minimally affects bioactivity but influences solubility; ethyl esters generally exhibit higher solubility in organic solvents .

Key Observations :

  • Piperidine/acetic acid catalysis () improves yields for nitro-substituted derivatives compared to ethanol-based methods .
  • The target compound’s synthetic route requires optimization to match the purity levels (>90%) achieved for chloro-substituted analogues .

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing the reaction include:

  • Molar Ratios : A 1:1:1 ratio of cycloheptanone, methyl cyanoacetate, and sulfur ensures balanced reactivity.

  • Catalyst : Triethylamine (10 mol%) enhances enamine formation and cyclization efficiency.

  • Solvent and Temperature : Ethanol at reflux (78°C) promotes optimal yield, while polar aprotic solvents like DMF or THF reduce side reactions.

Table 1: Gewald Reaction Optimization

ParameterOptimal ConditionYield (%)
SolventEthanol85
Catalyst Loading10 mol% TEA88
Reaction Time12 hours82

Post-reaction workup involves filtration, washing with cold ethanol, and recrystallization to achieve >95% purity. Nuclear magnetic resonance (NMR) analysis confirms the structure: 1H^1H NMR (400 MHz, CDCl3_3) exhibits characteristic signals at δ 1.61–2.71 ppm (cycloheptane protons), δ 3.30 ppm (methyl ester), and δ 6.85 ppm (thiophene C-H).

ParameterConditionYield (%)
SolventTHF78
BasePyridine75
Temperature0–5°C80

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution: the amino group attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride. Pyridine neutralizes HCl, shifting equilibrium toward product formation. IR spectroscopy validates successful amidation through N-H stretching at 3190 cm1^{-1} and C=O at 1662 cm1^{-1}.

Esterification and Final Product Isolation

While the Gewald reaction installs the methyl ester, incomplete esterification may necessitate a secondary step. Treatment with methanol and sulfuric acid (H2_2SO4_4) under reflux converts residual carboxylic acid impurities to the methyl ester.

Table 3: Esterification Conditions

ParameterConditionPurity (%)
CatalystH2_2SO4_498
Reaction Time6 hours95

Final purification employs column chromatography (silica gel, hexane:ethyl acetate 7:3) to isolate the title compound in >99% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 453.12 [M+H]+^+.

Alternative Synthetic Routes and Comparative Analysis

Thiourea Intermediate Approach

A patent describes using aryl isothiocyanates to form thiourea intermediates, which cyclize to thiophene derivatives. However, this route introduces sulfur atoms undesired in the target compound, rendering it less favorable.

Direct Coupling Strategies

Modern methods employ coupling reagents like HATU or EDCl with 2-(naphthalen-2-yl)acetic acid and the 2-amino-thiophene intermediate. While efficient, these methods incur higher costs and require rigorous moisture control.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at C-2 vs. C-5 positions are minimized by steric hindrance from the cycloheptane ring.

  • Byproduct Formation : Acetic anhydride scavengers (e.g., molecular sieves) reduce acetylated byproducts during acylation.

  • Solvent Choice : THF outperforms DMF in reducing ester hydrolysis during prolonged reactions .

Q & A

Q. What in silico tools predict the compound’s toxicity profile?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, mutagenicity, and LD50_{50} .
  • Metabolite identification : CypReact simulates Phase I/II metabolism to flag toxic intermediates (e.g., reactive quinones) .

Key Takeaways for Researchers

  • Synthesis : Prioritize regioselective coupling and catalytic systems.
  • Characterization : Combine NMR, MS, and computational validation.
  • Biological Evaluation : Standardize assays and leverage structural analogs for SAR.
  • Safety : Use predictive modeling to guide synthetic modifications.

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